

Validating the structure of synthesized 1-Allyl-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 1-Allyl-1H-indole-3-carbaldehyde

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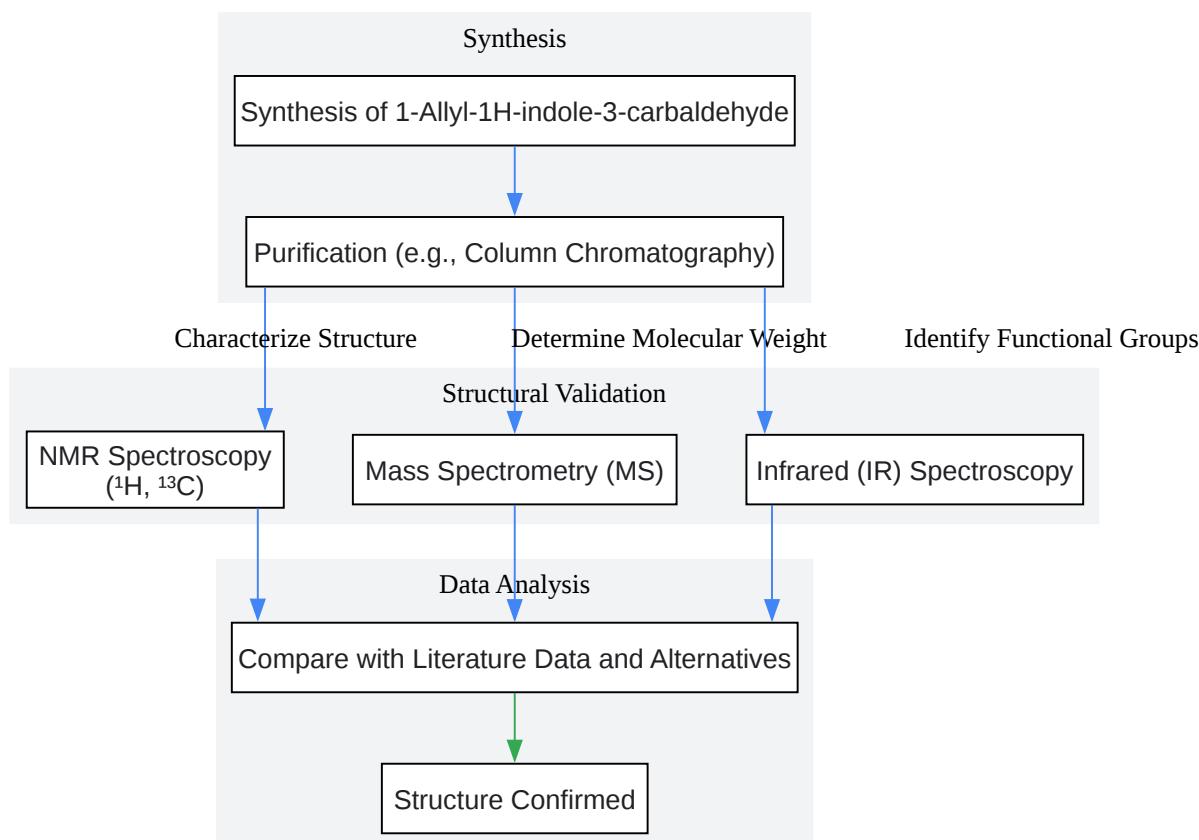
A comprehensive guide to validating the structure of synthesized **1-Allyl-1H-indole-3-carbaldehyde** for researchers, scientists, and drug development professionals. This guide provides a comparative analysis with alternative compounds, supported by experimental data and detailed protocols.

Structural Validation of 1-Allyl-1H-indole-3-carbaldehyde

The successful synthesis of **1-Allyl-1H-indole-3-carbaldehyde** requires rigorous structural confirmation to ensure the desired product has been obtained free of significant impurities. This guide outlines the standard analytical techniques and expected outcomes for the validation of its molecular structure. A comparison with related indole-3-carbaldehyde derivatives is provided to highlight the key distinguishing features in their spectral data.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the synthesis and subsequent structural validation of **1-Allyl-1H-indole-3-carbaldehyde**.



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Caption: Workflow for Synthesis and Structural Validation.

Comparative Spectral Data

The structural integrity of the synthesized **1-Allyl-1H-indole-3-carbaldehyde** is confirmed by comparing its spectral data with known values from the literature and with data from similar compounds. The presence of the N-allyl group is a key differentiator.

Compound Name	¹ H NMR (CDCl ₃ , δ, ppm)	¹³ C NMR (CDCl ₃ , δ, ppm)	MS (ESI-MS, [M+H] ⁺)
1-Allyl-1H-indole-3-carbaldehyde	10.02 (s, 1H), 8.32 (d, 1H), 7.74 (s, 1H), 7.39–7.32 (m, 3H), 6.07–5.99 (m, 1H), 5.36–5.31 (m, 1H), 5.23–5.17 (m, 1H), 4.80 (d, 2H)[1]	184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54[1]	186[1]
1-Methyl-1H-indole-3-carbaldehyde	10.01 (s, 1H), 8.35 (d, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H), 3.90 (s, 3H)[1]	184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69[1]	160[1]
1-Benzyl-1H-indole-3-carbaldehyde	10.01 (s, 1H), 8.38–8.28 (m, 1H), 7.72 (s, 1H), 7.39–7.30 (m, 6H), 7.22–7.16 (m, 2H), 5.37 (s, 2H)[1]	184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95[1]	236[1]
1H-Indole-3-carbaldehyde	10.08 (s, 1H), 8.79 (s, 1H), 8.40–8.27 (m, 1H), 7.86 (d, 1H), 7.49–7.42 (m, 1H), 7.39–7.29 (m, 2H)[1]	185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70[1]	146[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR Spectra Acquisition:

- Prepare a sample by dissolving approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.
- For ^1H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.
- For ^{13}C NMR, typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to obtain a good signal-to-noise ratio.
- Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).

Mass Spectrometry (MS)

- Electrospray Ionization-Mass Spectrometry (ESI-MS):
 - Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Introduce the sample into the ESI-MS instrument via direct infusion or through a liquid chromatography system.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - Typical ESI source parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 300-350 °C.

- Analyze the resulting spectrum to identify the peak corresponding to the molecular weight of **1-Allyl-1H-indole-3-carbaldehyde** ($C_{12}H_{11}NO$, MW = 185.22 g/mol), which should appear at m/z 186.23 for $[M+H]^+$.

Infrared (IR) Spectroscopy

- Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy:
 - Place a small amount of the solid, purified sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the IR spectrum over a range of 4000-400 cm^{-1} .
 - Perform a background scan of the empty ATR crystal prior to the sample scan.
 - Identify the characteristic absorption bands for the key functional groups:
 - Aldehyde C=O stretch: ~1650-1680 cm^{-1}
 - Aromatic C=C stretches: ~1450-1600 cm^{-1}
 - Allyl C=C stretch: ~1640 cm^{-1}
 - Aromatic C-H stretches: >3000 cm^{-1}
 - Aliphatic C-H stretches: <3000 cm^{-1}

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References

- 1. rsc.org [rsc.org]

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